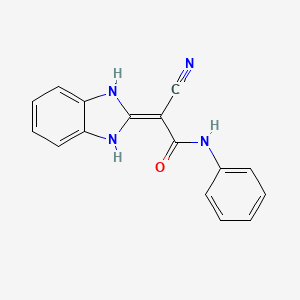![molecular formula C22H16ClNOS B11597979 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11597979.png)
6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a thioether linkage to a methylphenyl group. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a quinoline intermediate, followed by the introduction of the chloro and phenyl groups through electrophilic aromatic substitution reactions. The thioether linkage is then formed by reacting the intermediate with a thiol derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the quinoline core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or phenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified quinoline derivatives.
Substitution: Various functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Thioether-containing compounds: Molecules with thioether linkages similar to 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one.
Uniqueness
This compound is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H16ClNOS |
|---|---|
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
6-chloro-3-(4-methylphenyl)sulfanyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H16ClNOS/c1-14-7-10-17(11-8-14)26-21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)25/h2-13H,1H3,(H,24,25) |
InChI-Schlüssel |
XBZUIVRGOHYPPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B11597900.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597908.png)

![1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11597925.png)
![methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11597945.png)

![3-[1-{[(2-bromophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11597964.png)
![3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11597965.png)
![Ethyl 2-amino-1'-(2-amino-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11597970.png)
![methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597980.png)
![4-({4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11597981.png)
![N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11597989.png)
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597992.png)
